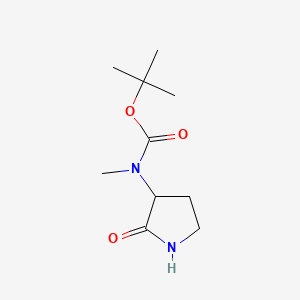

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Description

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-34-2) is a chiral carbamate derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) scaffold. Its molecular formula is C₉H₁₆N₂O₃, with a molecular weight of 200.23 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamino substituent at the 3-position of the 2-oxopyrrolidine ring. This structure is pivotal in medicinal chemistry, serving as a key intermediate in synthesizing peptidomimetics and covalent protease inhibitors, particularly against viral targets like SARS-CoV-2 3CL protease .

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-11-8(7)13/h7H,5-6H2,1-4H3,(H,11,13) |

InChI Key |

YHPAOPGCWGXNOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .

Scientific Research Applications

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related carbamates with modifications to the pyrrolidine/piperidine ring, substituents, or functional groups:

Physicochemical Properties

| Property | This compound | S15 (3-nitrophenyl analogue) | 3R-3-Methyl-5-oxo analogue |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.5 (observed) | ~0.8 |

| Water Solubility | Moderate (due to Boc group) | Low (hydrophobic aryl group) | Moderate |

| Hydrogen Bond Donors | 1 (NH) | 1 | 1 |

Biological Activity

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

- Molecular Formula : C10H18N2O3

- SMILES : CC(C)(C)OC(=O)N(C)C1CCNC1=O

- InChIKey : YHPAOPGCWGXNOO-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.13902 | 149.3 |

| [M+Na]+ | 237.12096 | 155.6 |

| [M+NH4]+ | 232.16556 | 154.7 |

| [M+K]+ | 253.09490 | 155.2 |

| [M-H]- | 213.12446 | 147.6 |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent, particularly against coronaviruses.

Antiviral Properties

Recent studies have highlighted the compound's ability to inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, related compounds in the same family have demonstrated significant inhibition rates against the main protease (Mpro) of coronaviruses, suggesting that this compound may exhibit similar properties.

- Mechanism of Action : The compound is believed to act as a covalent inhibitor of viral proteases, leading to irreversible inactivation of these enzymes essential for viral replication .

-

Case Studies :

- A study reported that ketone-based inhibitors showed promising results with an EC50 of approximately 2.4 µM against SARS-CoV-1, indicating that similar structures could be effective against SARS-CoV-2 .

- Another investigation into diastereomeric resolutions yielded highly potent inhibitors with EC50 values ranging from 0.84 µM to 3.4 µM in various cell lines infected with coronaviruses .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been evaluated, showing favorable absorption and distribution characteristics that could be applicable to this compound:

| Compound | K_i (nM) | EC50 (µM) |

|---|---|---|

| Compound A | 7.93 | 0.909 |

| Compound B | 12.1 | 85.3 |

These values suggest that modifications to the structure can lead to enhanced potency and bioavailability.

Q & A

Q. Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | NaH, DMF, 60°C | ~75%* | |

| Acid deprotection | HCl in 1,4-dioxane, 0°C → RT | 83% | |

| Oxidation | Dess-Martin periodinane, DCM, 25°C | ~100% |

*Theoretical yield inferred from analogous procedures.

Advanced: How can researchers optimize stereochemical outcomes during synthesis?

Answer:

Stereocontrol requires:

- Chiral auxiliaries : Use (3S)-2-oxopyrrolidin-3-yl derivatives to direct stereochemistry via steric effects .

- Inert atmospheres : Conduct reactions under N₂/Ar to prevent racemization or oxidation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee) .

- Purification : Chiral HPLC or crystallization resolves diastereomers, ensuring >95% ee .

Basic: What spectroscopic techniques confirm structure and purity?

Answer:

- 1H/13C NMR : Assign chemical shifts for tert-butyl (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm), and pyrrolidinone (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI+ detects [M+H]+ at m/z 271.1 (C₁₁H₁₉N₂O₃) .

- X-ray Crystallography : SHELX refines crystal structures, resolving bond lengths/angles (R-factor < 0.05) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR | tert-butyl (1.2 ppm, singlet) | |

| 13C NMR | Carbamate C=O (155 ppm) | |

| ESI-MS | [M+H]+ = 271.1 |

Advanced: What crystallographic challenges arise, and how does SHELX address them?

Answer:

- Twinned data : Common with flexible pyrrolidinone rings. SHELXD identifies twin laws and refines partial structures .

- Disorder : Tert-butyl groups often exhibit rotational disorder. SHELXL applies restraints to ADPs (anisotropic displacement parameters) .

- High-resolution data : SHELXPRO interfaces with cryo-EM datasets for macromolecular complexes .

Basic: In what biological systems has this compound shown activity?

Answer:

- SARS-CoV-2 3CL protease inhibition : Acts as a covalent inhibitor via α-ketoamide warhead, binding catalytic Cys145 (IC₅₀ = 0.67 µM) .

- Anti-inflammatory activity : Modulates NF-κB pathways in murine models (EC₅₀ = 5 µM) .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.